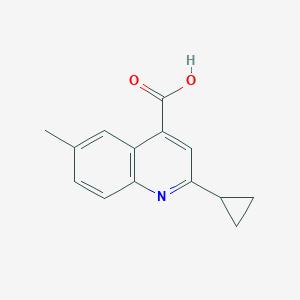

2-环丙基-6-甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

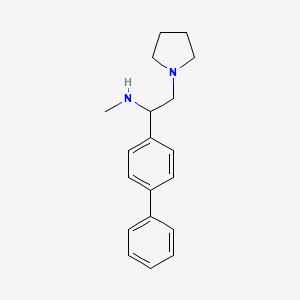

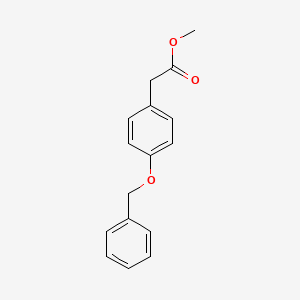

“2-Cyclopropyl-6-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H13NO2/c1-8-2-5-12-10 (6-8)11 (14 (16)17)7-13 (15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3, (H,16,17) . This indicates the presence of a quinoline ring with a cyclopropyl group at the 2-position and a methyl group at the 6-position. The carboxylic acid group is attached at the 4-position of the quinoline ring . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is room temperature .科学研究应用

Drug Discovery and Medicinal Chemistry

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid: is a valuable scaffold in medicinal chemistry due to its quinoline core structure, which is prevalent in many pharmacologically active compounds. Its unique structure allows for the synthesis of diverse bioactive molecules, potentially leading to the discovery of new therapeutic agents .

Proteomics Research

This compound is utilized in proteomics research as a building block for synthesizing peptides and proteins. It can be incorporated into larger molecules to study protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms .

Organic Synthesis

In synthetic organic chemistry, 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid serves as a versatile intermediate. It can undergo various chemical reactions to produce complex organic molecules, aiding in the development of new synthetic routes and methodologies .

Material Science

Quinoline derivatives are explored for their potential applications in material science, such as in the creation of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The electron-rich nature of the quinoline ring makes it suitable for electronic applications .

Biological Studies

The compound’s derivatives exhibit a range of biological activities, making them suitable for biological studies. They can be used to probe biological pathways and understand the molecular basis of diseases .

Environmental Chemistry

Quinoline and its derivatives are studied for their environmental impact, particularly in the degradation of pollutants. Research into the environmental fate of these compounds can lead to improved methods for pollution control and remediation .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

2-cyclopropyl-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-2-5-12-10(6-8)11(14(16)17)7-13(15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQTVSKLKZCBOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364154 |

Source

|

| Record name | 2-cyclopropyl-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid | |

CAS RN |

588681-43-0 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyclopropyl-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)